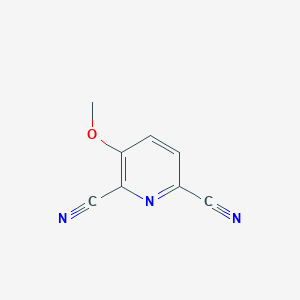

3-Methoxypyridine-2,6-dicarbonitrile

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C8H5N3O and maintains a molecular weight of 159.14 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1795466-51-1, which serves as its unique chemical identifier in databases and regulatory systems. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, reflecting the systematic naming convention that identifies the pyridine ring as the parent structure with methoxy substitution at position 3 and carbonitrile groups at positions 2 and 6.

The structural representation follows the Simplified Molecular Input Line Entry System format as COC1=C(N=C(C=C1)C#N)C#N, which provides a standardized method for describing the molecular connectivity. The International Chemical Identifier code InChI=1S/C8H5N3O/c1-12-8-3-2-6(4-9)11-7(8)5-10/h2-3H,1H3 offers another systematic approach to molecular identification, incorporating stereochemical information when applicable. The corresponding International Chemical Identifier Key DSHWLIUUIMDUNG-UHFFFAOYSA-N serves as a fixed-length condensed version of the full International Chemical Identifier string, facilitating database searches and cross-referencing.

The Molecular Design Limited number MFCD28139581 provides additional cataloging information for commercial and research applications. This comprehensive nomenclature system ensures precise identification and communication regarding this specific pyridine derivative across various scientific disciplines and regulatory frameworks. The systematic naming approach reflects the compound's position within the broader classification of substituted pyridines, emphasizing both the methoxy and dicarbonitrile functional groups that define its chemical identity.

Historical Development and Discovery

The historical development of this compound emerges from the broader context of pyridine chemistry research that has evolved significantly over the past several decades. While specific documentation of its initial synthesis remains limited in the available literature, the compound represents part of a systematic exploration of substituted pyridine derivatives that began gaining momentum in pharmaceutical and materials science research during the late twentieth century. The development of efficient synthetic methodologies for pyridine dicarbonitriles has been driven by their recognition as valuable intermediates in medicinal chemistry applications.

Research into pyridine-based dicarbonitriles has expanded considerably as scientists have recognized their potential as building blocks for complex heterocyclic systems. The specific interest in this compound likely arose from structure-activity relationship studies that identified the importance of methoxy substitution in modulating biological activity and chemical reactivity. The compound's emergence in research literature correlates with advances in synthetic organic chemistry that enabled more precise control over substitution patterns in pyridine rings.

Contemporary research efforts have focused on developing improved synthetic routes to this compound and exploring its applications in various chemical transformations. The compound has found particular relevance in studies involving the synthesis of bis-tetrazoles and pyridine-based tridentate ligands, demonstrating its utility as a versatile synthetic intermediate. The historical trajectory of research involving this compound reflects broader trends in heterocyclic chemistry, where systematic exploration of substitution patterns has led to the identification of compounds with enhanced properties for specific applications.

The development of this compound synthesis has benefited from advances in understanding pyridine chemistry and the development of more efficient methodologies for introducing multiple functional groups onto the pyridine ring system. This historical context underscores the compound's position as a product of systematic chemical research aimed at expanding the available toolkit of heterocyclic building blocks for pharmaceutical and materials applications.

Position Within Pyridine Dicarbonitrile Derivatives

This compound occupies a distinctive position within the broader family of pyridine dicarbonitrile derivatives, characterized by its unique substitution pattern that combines electron-donating methoxy functionality with electron-withdrawing carbonitrile groups. This structural arrangement creates a compound with distinctive electronic properties that differentiate it from other members of the pyridine dicarbonitrile family. The positioning of the methoxy group at the 3-position relative to the dicarbonitrile groups at positions 2 and 6 establishes a specific electronic environment that influences both chemical reactivity and potential biological activity.

Within the classification system of pyridine derivatives, this compound belongs to the subset of polysubstituted pyridines that contain both electron-donating and electron-withdrawing substituents. This dual nature distinguishes it from simpler pyridine dicarbonitriles such as 2,6-pyridinedicarbonitrile, which lacks the methoxy substitution that modulates the electronic properties of the ring system. The compound's relationship to other methoxypyridine derivatives is defined by the presence of two carbonitrile groups, which significantly alter the reactivity profile compared to monomethoxypyridines or pyridines with single carbonitrile substitution.

Research investigations have demonstrated that this compound exhibits biological activity profiles that position it as a compound of increasing interest in medicinal chemistry applications. Studies have explored its potential as a versatile scaffold for the development of pharmaceutical agents, leveraging the unique electronic properties imparted by the methoxy and dicarbonitrile substitution pattern. The compound's classification within medicinal chemistry frameworks reflects its potential utility in drug discovery programs targeting various therapeutic areas.

The synthetic utility of this compound within the pyridine dicarbonitrile family has been demonstrated through its application in the preparation of more complex heterocyclic systems. Research has shown that the compound serves as an effective building block for the synthesis of bis-tetrazoles and tridentate ligand systems, highlighting its importance as a synthetic intermediate. This positioning within synthetic chemistry frameworks emphasizes the compound's role as a versatile precursor for accessing structurally complex molecular architectures.

| Compound Class | Key Characteristics | Representative Examples |

|---|---|---|

| Pyridine Dicarbonitriles | Two carbonitrile groups on pyridine ring | 2,6-pyridinedicarbonitrile, this compound |

| Methoxypyridines | Methoxy substitution on pyridine | 3-methoxypyridine, 4-methoxypyridine |

| Substituted Pyridine Dicarbonitriles | Additional functional groups beyond carbonitriles | This compound, 4-methoxypyridine-2,6-dicarbonitrile |

Properties

IUPAC Name |

3-methoxypyridine-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O/c1-12-8-3-2-6(4-9)11-7(8)5-10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHWLIUUIMDUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxypyridine-2,6-dicarbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.

This compound is synthesized through various methods, including cyclocondensation reactions. The compound features a pyridine ring substituted with methoxy and dicarbonitrile groups, which contribute to its biological activity. The synthesis typically involves the reaction of 4-methoxypyridine-2,6-dicarboxamide with dehydrating agents or other reagents that facilitate the formation of the nitrile groups .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anticancer, and antiviral agent.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, a study reported that this compound derivatives demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were recorded, showing promising results compared to standard antibiotics .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 16 |

| Standard Antibiotic | 8 | 4 |

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Notably, it has shown cytotoxic effects against glioblastoma cells and other cancer types. In one study, the compound was tested in vitro against multiple cancer cell lines, demonstrating significant inhibition of cell proliferation .

Case Study: Glioblastoma Inhibition

- Cell Lines Tested : U87MG (human glioblastoma)

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has been evaluated for antiviral activity. Preliminary results suggest that it may inhibit viral replication in certain models, potentially offering a new avenue for antiviral drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group enhances lipophilicity and allows for better interaction with biological membranes. The dicarbonitrile moiety is crucial for its reactivity and interaction with cellular targets.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise mechanisms behind its antimicrobial and anticancer effects.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Formulation Development : Investigating suitable delivery methods for clinical application.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyridine derivatives, including 3-methoxypyridine-2,6-dicarbonitrile, exhibit notable antimicrobial properties. A study reviewed various pyridine compounds and highlighted their efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were comparable to established antibiotics such as Amikacin .

Case Study: Synthesis and Testing

A recent investigation synthesized this compound and evaluated its antimicrobial activity. The compound was tested against multiple pathogens, demonstrating effective inhibition at concentrations below 100 µg/mL. This positions it as a potential candidate for developing new antimicrobial agents .

Hair Dye Industry

This compound serves as an intermediate in the synthesis of diaminopyridines used in oxidative hair dyes. Specifically, compounds derived from this nitrile are incorporated into formulations that provide long-lasting color through oxidation reactions. Previous patents have documented processes involving 2,3-diamino-6-methoxypyridine as a key component in hair dye compositions .

Table 1: Hair Dye Composition Examples

| Compound Name | Function | Reference |

|---|---|---|

| 2,3-Diamino-6-methoxypyridine | Dye Intermediate | US7256295B2 |

| 4-Methoxypyridine-2,6-dicarbonitrile | Precursor for Imidazole Synthesis | MDPI Article |

Material Science

Coordination Chemistry

this compound has been utilized in the synthesis of coordination complexes. These complexes have shown potential for applications in spin crossover phenomena and thermochromism, which are critical for developing smart materials . The ability to form stable complexes with transition metals enhances the functional properties of materials used in sensors and switches.

Case Study: Spin Crossover Complexes

Recent studies have synthesized iron(II) complexes using this compound as a ligand. These complexes exhibited significant thermal responsiveness, making them suitable for applications in temperature-sensitive devices .

Synthesis of Bioactive Compounds

This compound is also a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects against cancer cells and other diseases.

Table 2: Bioactive Compound Derivatives

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural and molecular properties of 3-Methoxypyridine-2,6-dicarbonitrile and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Key Features |

|---|---|---|---|---|---|

| This compound | 741290-08-4 | C₈H₅N₃O | 175.15 g/mol | 2,6-CN; 3-OCH₃ | Electron-donating OCH₃ modifies reactivity |

| 4-Chloropyridine-2,6-dicarbonitrile | 55306-66-6 | C₇H₂ClN₃ | 163.56 g/mol | 2,6-CN; 4-Cl | Electron-withdrawing Cl enhances electrophilicity |

| 2,6-Dichloropyridine-3,5-dicarbonitrile | - | C₇HCl₂N₃ | 198.01 g/mol | 2,6-Cl; 3,5-CN | High symmetry; potential for coordination chemistry |

| 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile | 75928-85-7 | C₁₂H₁₄N₄ | 214.27 g/mol | 2,6-CN; 3-NEt₂; 4-CH₃ | Amino group improves solubility; steric bulk |

| 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | - | C₁₅H₁₃FN₄ | 268.29 g/mol | 3,5-CN; 4-(4-F-C₆H₄); 2,6-CH₃ | Dihydropyridine core; fluorophenyl enhances bioactivity |

Key Observations:

- Substituent Effects: The methoxy group in this compound introduces steric hindrance and electron-donating effects, which may reduce electrophilicity compared to chloro-substituted analogs like 4-Chloropyridine-2,6-dicarbonitrile . Chloro and cyano groups in 4-Chloropyridine-2,6-dicarbonitrile and 2,6-Dichloropyridine-3,5-dicarbonitrile enhance electrophilicity, making these compounds more reactive in cross-coupling or polymerization reactions . The diethylamino group in 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile increases solubility in polar solvents, which is advantageous for solution-phase synthesis .

Material Science

- Pyridine dicarbonitriles are precursors for covalent triazine frameworks (CTFs). For example, pyrolysis of 3,5-dicyanopyridine derivatives yields porous materials with surface areas exceeding 2500 m²·g⁻¹ .

Chiroptical Properties

- Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile exhibits non-exciton coupling due to transannular interactions between cyano groups . The methoxy substituent in this compound may disrupt such interactions, altering its chiroptical behavior.

Preparation Methods

General Synthetic Strategies

The synthesis of 3-methoxypyridine-2,6-dicarbonitrile typically involves multi-step procedures starting from substituted pyridine precursors or from chalcone derivatives via cyclization and functional group transformations. The key synthetic approaches include:

- Methoxylation of chloro-substituted pyridines

- Cyclization of chalcone derivatives with malononitrile

- Reduction and nitration steps to install amino and nitro groups prior to methoxylation

Preparation via Methoxylation and Reduction Routes

A well-documented industrially suitable process involves methoxylation of 2-amino-3-nitro-6-chloropyridine followed by reduction and neutralization to yield methoxy-substituted diamino pyridine derivatives, which can be further converted to dicarbonitrile compounds.

Methoxylation:

2-amino-3-nitro-6-chloropyridine is reacted with sodium methoxide in methanol at 25–30 °C with a molar ratio of sodium methoxide around 1.05 moles per mole of substrate. The reaction is quenched with water at 25–30 °C and the product is isolated by filtration.Reduction:

The methoxylated nitropyridine undergoes metallic reduction using agents such as stannous chloride dihydrate in concentrated hydrochloric acid at 35–40 °C to yield 2,3-diamino-6-methoxypyridine dihydrochloride.Neutralization:

The dihydrochloride salt is suspended in water and neutralized with aqueous ammonia to pH 7.0–8.0 at approximately 15 °C, precipitating the free diamino compound which can be filtered and dried.

This sequence provides a cost-effective and scalable route to methoxy-substituted pyridine intermediates, which can be further manipulated to introduce nitrile groups at desired positions.

Synthesis via Chalcone Condensation and Cyclization

Another synthetic route involves the condensation of chalcones with malononitrile under basic conditions to form methoxypyridine carbonitrile derivatives. This method is particularly useful for synthesizing 2-methoxypyridine-3-carbonitriles and related analogs.

Chalcone Formation:

Chalcones are prepared by the condensation of 3-acetyl-2,5-dichlorothiophene with various aromatic aldehydes in the presence of potassium hydroxide.Cyclization with Malononitrile:

Chalcones react with malononitrile in methanolic sodium hydroxide solution, leading to pyridine-3-carbonitrile derivatives via conjugate addition, imine formation, and intramolecular cyclization followed by aromatization.Side Products and Decyanation:

Methoxypyridine derivatives can form as side products in poor yields. Decyanation of the nitrile derivatives can yield pyridine compounds lacking the cyano group.

This approach offers structural diversity and access to various methoxypyridine carbonitrile derivatives, although yields of the target compound can vary.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Characterization

- The methoxylation and reduction route provides a commercially viable and scalable process with high purity products suitable for industrial applications.

- The chalcone condensation method allows for structural variation but may yield side products and requires careful purification.

- Spectroscopic analyses including $$^{1}H$$-NMR, $$^{13}C$$-NMR, COSY, HSQC, and HMBC confirm the structures of methoxypyridine carbonitriles synthesized via chalcone cyclization.

- High-performance liquid chromatography (HPLC) and mass spectrometry (ESI-HRMS) are used to assess purity and molecular weight, ensuring the identity of the target compounds.

Summary and Recommendations

- For industrial-scale synthesis of this compound or related methoxypyridine derivatives, the methoxylation of chloro-nitropyridine followed by reduction and neutralization is the preferred route due to cost efficiency, high yield, and operational simplicity.

- For research and development or synthesis of diverse analogs, the chalcone condensation with malononitrile offers a flexible synthetic pathway, though with moderate yields and potential side reactions.

- Analytical techniques such as NMR and HPLC are essential for confirming product identity and purity in both methods.

This detailed review consolidates current knowledge on preparation methods of this compound, providing a professional and authoritative resource for chemists engaged in heterocyclic synthesis.

Q & A

Basic: What are the established synthetic routes for 3-Methoxypyridine-2,6-dicarbonitrile?

Advanced: What strategies ensure regioselective introduction of the methoxy group in pyridinedicarbonitrile derivatives?

Methodological Answer:

The synthesis of pyridinedicarbonitrile derivatives often involves multi-step sequences. For example, dichloropyrazine-2,6-dicarbonitrile analogs are synthesized via nitrosation, tosylation, and nucleophilic substitution starting from malononitrile . For this compound, regioselective methoxy substitution can be achieved by optimizing reaction conditions (e.g., controlled temperature, choice of base, and protecting groups). Advanced methods may employ directed ortho-metalation or transition-metal-catalyzed coupling to position the methoxy group selectively. Structural analogs like triazolopyridine-dicarbonitrile compounds demonstrate the feasibility of retaining nitrile functionality during functionalization .

Basic: How is this compound characterized structurally?

Advanced: How do crystallographic data resolve ambiguities in structural assignments compared to spectroscopic methods?

Methodological Answer:

Structural characterization typically combines NMR, IR, and mass spectrometry. For example, -NMR can confirm methoxy proton integration (δ ~3.8–4.0 ppm) and nitrile absence of protons . Crystallographic refinement using programs like SHELXL (via SHELX suite) provides unambiguous bond-length and angle data, critical for distinguishing between isomeric forms or confirming regiochemistry. Discrepancies between NMR-derived tautomeric forms and X-ray structures are resolved by prioritizing crystallographic data due to their direct spatial resolution .

Basic: What are the applications of this compound in materials science?

Advanced: How does its electronic structure enhance functionality in polymer composites or coordination complexes?

Methodological Answer:

Pyridinedicarbonitriles are valued as monomers for conductive polymers due to their electron-deficient aromatic cores. For instance, pyridine-2,6-dicarbonitrile (structurally analogous to the target compound) is copolymerized with carbon nanotubes using ZnCl as a catalyst, forming thermally stable composites with tailored electronic properties . The methoxy group in this compound may modulate electron density, enhancing solubility or ligand-metal coordination in metal-organic frameworks (MOFs).

Basic: How are synthetic yields optimized for this compound?

Advanced: What analytical approaches address contradictions in reaction yield data under varying conditions?

Methodological Answer:

Yield optimization involves screening catalysts (e.g., ZnCl for polymerization ), solvents (polar aprotic solvents like DMF), and temperature gradients. Contradictions in yield data often arise from incomplete purification or side reactions (e.g., nitrile hydrolysis). Advanced approaches include kinetic monitoring via in-situ IR or HPLC to identify intermediates. For example, discrepancies between theoretical and observed yields in multi-step syntheses are resolved by isolating and characterizing side products, such as hydrolyzed amide derivatives .

Advanced: How can the pyridine ring be further functionalized without degrading nitrile groups?

Methodological Answer:

Nitrile groups are sensitive to hydrolysis, necessitating mild conditions for further derivatization. Strategies include:

- Protection-Deprotection : Temporarily masking nitriles as stable imines or thioamides.

- Electrophilic Aromatic Substitution (EAS) : Using directing groups (e.g., methoxy) to position halogens or nitro groups ortho/para to nitriles .

- Cross-Coupling : Suzuki-Miyaura or Ullmann reactions with pre-functionalized boronic acids/halides under Pd catalysis, ensuring nitrile compatibility .

Advanced: How do steric and electronic effects of the methoxy group influence reactivity?

Methodological Answer:

The methoxy group’s electron-donating nature activates the pyridine ring toward electrophilic substitution but may sterically hinder reactions at the 2- and 6-positions. Computational modeling (DFT) predicts charge distribution, guiding synthetic planning. For example, in triazolopyridine-dicarbonitrile derivatives, methoxy groups enhance stability via resonance while directing nucleophilic attacks to less hindered positions . Experimental validation through Hammett plots or kinetic isotope effects can quantify these impacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.